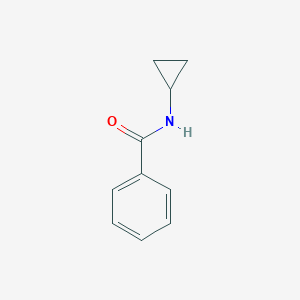

N-Cyclopropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIJDXUZOLTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164948 | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-35-3 | |

| Record name | N-Cyclopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of N Cyclopropylbenzamide As a Molecular Scaffold in Chemical and Biological Sciences

The N-cyclopropylbenzamide framework is a recurring motif in the development of biologically active compounds. ontosight.ai The benzamide (B126) portion itself is a common feature in many pharmaceutical drugs, known for its stability and ability to form hydrogen bonds with biological targets. ontosight.ai The addition of the cyclopropyl (B3062369) group introduces several advantageous properties. This small, strained ring can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. ontosight.ai Furthermore, the cyclopropyl group's rigid structure can help to lock the molecule into a specific conformation, which is often crucial for selective binding to enzymes or receptors. ontosight.airesearchgate.net This conformational rigidity can lead to higher potency and reduced off-target effects.

The this compound scaffold serves as a versatile starting point for chemical synthesis. ontosight.aicymitquimica.com Its structure can be readily modified at various positions on the benzene (B151609) ring or by altering the substituents on the cyclopropyl group, allowing chemists to create large libraries of derivatives for screening. This modularity is a key reason for its prevalence in drug discovery programs.

Synthetic Methodologies and Chemical Transformations of N Cyclopropylbenzamide and Its Derivatives

Strategies for the Synthesis of N-Cyclopropylbenzamide Core Structure

The construction of the this compound core primarily relies on the efficient formation of the amide bond between a benzoic acid derivative and cyclopropylamine (B47189). Several established and reliable methods are employed to achieve this linkage.

Amide Bond Formation Approaches

The synthesis of the central amide bond in this compound is most commonly achieved through two main strategies: the acylation of cyclopropylamine with an activated carboxylic acid derivative or through coupling-agent-mediated reactions.

One of the most direct methods involves the reaction of benzoyl chloride with cyclopropylamine. evitachem.com This classic Schotten-Baumann-type reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, the benzoic acid can be activated using various reagents. For instance, treatment with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM) converts the carboxylic acid into a highly reactive acid chloride, which then readily reacts with cyclopropylamine, often in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) to yield the final amide. nih.gov

Peptide coupling reagents are also widely used to facilitate amide bond formation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. nih.gov In this approach, the carboxylic acid is activated by the coupling agents, and subsequent addition of cyclopropylamine leads to the formation of this compound. This method is valued for its operational simplicity and the typically high yields achieved. The general principle involves the formation of an active ester intermediate that is susceptible to nucleophilic attack by the amine. ontosight.ai

Cyclopropylamine Incorporation Techniques

The incorporation of the characteristic cyclopropylamine moiety is a critical step in the synthesis. The primary methods include direct acylation and reductive amination.

Direct acylation, as described above, is the most straightforward technique where a benzoic acid derivative is directly coupled with cyclopropylamine. evitachem.comontosight.ai This can be applied to a wide range of substituted benzoic acids to generate a library of this compound analogs.

Reductive amination provides an alternative pathway. This two-step, one-pot process involves the initial formation of an imine from an appropriate benzaldehyde (B42025) and cyclopropylamine, which is then reduced in situ to the corresponding secondary amine. While this method forms a benzylamine (B48309) linkage rather than a benzamide (B126) one directly, subsequent acylation can yield the desired this compound structure. A common protocol for the reductive amination step uses sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent in a solvent mixture like methanol (B129727) and dichloromethane, often with acetic acid as a catalyst. nih.gov

Derivatization and Functionalization of this compound Scaffold

The this compound scaffold serves as a versatile template for further chemical modification. Researchers have developed numerous derivatives by introducing substituents on the benzoyl ring, modifying the cyclopropyl (B3062369) group, or using the entire moiety as a building block for more complex molecules and polymers.

Synthesis of Substituted this compound Analogues

A wide array of substituted this compound analogues has been synthesized to explore their chemical properties. Substitutions can be introduced on the aromatic ring of the benzamide core. For example, compounds such as 3-amino-5-bromo-N-cyclopropylbenzamide have been prepared as chemical intermediates. bldpharm.com The synthesis of these analogues typically starts from the corresponding substituted benzoic acid, which is then coupled with cyclopropylamine using standard amide bond formation techniques. nih.gov

Further functionalization can be achieved by attaching more complex groups. For instance, 2-(3-chloropropanamido)-N-cyclopropylbenzamide has been synthesized, demonstrating the possibility of adding other amide-containing side chains to the benzamide ring. vulcanchem.combiosynth.com Another example is N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide, where a substituted pyrimidine (B1678525) group is attached to the 2-position of the benzamide ring via an amine linker. google.com

The table below summarizes some examples of synthesized substituted this compound analogues.

| Compound Name | Substitution Position | Attached Group(s) | Reference(s) |

| 3-Amino-5-bromo-N-cyclopropylbenzamide | 3- and 5- | Amino, Bromo | bldpharm.com |

| 2-(3-chloropropanamido)-N-cyclopropylbenzamide | 2- | 3-chloropropanamido | vulcanchem.combiosynth.com |

| N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide | 2- | (2,5-dichloropyrimidin-4-yl)amino | google.com |

| 4-(N-Benzyl-N-cyclopropylsulfamoyl)-N-cyclopropylbenzamide | 4- | N-Benzyl-N-cyclopropylsulfamoyl | nih.gov |

Hybrid Molecule Construction (e.g., Benzophenone (B1666685) Hybrids)

The this compound moiety has been successfully used as a building block in the construction of hybrid molecules, most notably with benzophenone. nih.govelsevierpure.comdntb.gov.ua These hybrid structures combine the features of both parent scaffolds.

The synthesis of this compound-benzophenone hybrids is a multi-step process. nih.gov A representative synthesis involves a Grignard addition with a Weinreb amide using methoxybenzene to produce the benzophenone core. This is followed by a sequence of reactions including demethylation, O-alkylation to introduce a linker, and a Suzuki–Miyaura coupling reaction to attach the this compound portion. nih.gov This modular approach allows for the systematic variation of different parts of the hybrid molecule. For example, a series of hybrids based on N-cyclopropyl-3-methylbenzamides has been reported. nih.gov

Incorporation into Polymeric Structures

The this compound structure can be incorporated into polymer backbones to create novel materials with specific properties. This has been demonstrated through the synthesis of aromatic polyamides. researchgate.net

The key to this approach is the preparation of a suitable monomer, such as 3,5-diamino-N-cyclopropylbenzamide. This diamine monomer, which features a bulky and polar this compound pendant group, can be synthesized from 3,5-dinitrobenzoyl chloride. The dinitro compound is first reacted with cyclopropylamine to form the amide, and the nitro groups are then reduced to amino groups, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net

This diamine monomer can then be polymerized with various aromatic diacid dichlorides via a low-temperature solution polycondensation reaction in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). researchgate.net This method has been used to produce a series of polyamides. The incorporation of the bulky this compound side group helps to disrupt the interchain packing and hydrogen bonding that are typical in aromatic polyamides, leading to enhanced solubility in organic solvents while maintaining high thermal stability. researchgate.net

The table below shows properties of polyamides synthesized using the 3,5-diamino-N-cyclopropylbenzamide monomer.

| Polymer | Diacid Dichloride Co-monomer | Inherent Viscosity (dL g⁻¹) | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TDT₁₀%) | Reference |

| PA-a | 5-(tert-butyl)isophthaloyl dichloride | 0.30 | 250 °C | 371 °C | researchgate.net |

| PA-b | 4,4'-oxydibenzoyl dichloride | 0.47 | 215 °C | 362 °C | researchgate.net |

| PA-c | 4,4'-(dimethylsilanediyl)dibenzoyl dichloride | 0.32 | 220 °C | 300 °C | researchgate.net |

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent. arkat-usa.org This method is highly versatile and can be used to introduce a cyclopropylamine moiety or to modify an existing this compound derivative.

Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces imines in the presence of aldehydes or ketones. masterorganicchemistry.com

For example, a ketone-containing this compound derivative could be reacted with an amine in the presence of a reducing agent to form a new amine-containing this compound derivative. Conversely, an amino-functionalized this compound could be reacted with an aldehyde or ketone to introduce a new substituent on the amino group. The choice of reactants and reaction conditions allows for the synthesis of a wide array of secondary and tertiary amines. organic-chemistry.org

Alkylation Reactions

Alkylation reactions are fundamental transformations in organic synthesis that involve the transfer of an alkyl group from one molecule to another. In the context of this compound, alkylation can occur at the nitrogen atom of the amide.

N-alkylation of amides can be challenging but can be achieved using strong bases and alkylating agents. For instance, deprotonation of the N-H bond of this compound with a strong base like sodium hydride, followed by reaction with an alkyl halide, would result in an N-alkylated product.

A study on the N-alkylation of aromatic amines with cyclopropylcarbinol catalyzed by Brookhart's acid demonstrated temperature-switchable regioselectivity, yielding either N-alkylated cyclopropyl derivatives or homoallyl amines. researchgate.net While this study focuses on amines, similar principles could potentially be applied to the N-alkylation of amides under specific catalytic conditions. Furthermore, nickel-catalyzed N-alkylation of amines with alcohols has been shown to be an efficient method. rsc.org

Novel Synthetic Routes and Reaction Development for this compound Scaffolds

The development of novel synthetic routes and reactions for constructing and modifying this compound scaffolds is an active area of research, driven by the desire to access new chemical space and create compounds with improved properties.

One area of development is the use of this compound derivatives in the synthesis of kinase inhibitors. For example, this compound-benzophenone hybrids have been synthesized and evaluated as selective p38 mitogen-activated protein (MAP) kinase inhibitors. acs.org Another study describes the synthesis of N-(cyclopropyl)benzamide-benzophenone hybrids for the same purpose. acs.org These syntheses often involve multi-step sequences, starting from commercially available materials and employing a range of modern synthetic methods.

The synthesis of aromatic polyamides based on 3,5-diamino-N-cyclopropylbenzamide has also been reported. researchgate.net This involves the synthesis of the diamine monomer followed by polymerization with various diacid chlorides. The resulting polymers exhibit good solubility and thermal stability. researchgate.net

Furthermore, this compound moieties have been incorporated into complex molecules targeting various biological pathways. For instance, a derivative, 3-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-cyclopropylbenzamide, was synthesized as part of a kinase scaffold repurposing strategy for neglected disease drug discovery. nih.gov Additionally, a Torin 2 derivative incorporating an this compound group, NCATS-SM3710, has shown potent antimalarial activity. acs.org

N Cyclopropylbenzamide in Medicinal Chemistry and Biological Sciences

Exploration of Broad-Spectrum Biological Activities

Anti-inflammatory Potential

The N-cyclopropylbenzamide core has been integral to the development of potent anti-inflammatory agents, primarily through the inhibition of key signaling proteins and enzymes involved in the inflammatory cascade.

The p38 mitogen-activated protein kinases (MAPKs) are a class of enzymes that play a pivotal role in the production of pro-inflammatory cytokines. targetmol.com As such, they are a significant target for anti-inflammatory drug discovery. Research has shown that derivatives of this compound are effective inhibitors of p38 MAPK.

In one study, a series of hybrid molecules combining benzophenone (B1666685) and N-cyclopropyl-3-methylbenzamide structures were synthesized and evaluated as p38 MAPK inhibitors. nih.gov One particular compound from this series demonstrated potent inhibitory activity against the p38α MAPK isoform, with a half-maximal inhibitory concentration (IC50) of 0.027 μM. nih.gov This highlights the potential of the this compound scaffold in designing highly effective p38 MAPK inhibitors. Further research has identified other potent inhibitors, such as a p38 MAPK inhibitor with an IC50 of 35 nM and another designated (S)-p38 MAPK inhibitor III with an IC50 of 0.90 μM. targetmol.comebiohippo.comtargetmol.com

Table 1: p38 MAPK Inhibitory Activity of Selected Compounds

| Compound/Inhibitor | Target | IC50 | Reference(s) |

|---|---|---|---|

| This compound-benzophenone hybrid (10g) | p38α MAPK | 0.027 μM | nih.gov |

| p38 MAPK inhibitor | p38 MAP kinase | 35 nM | ebiohippo.comtargetmol.com |

| (S)-p38 MAPK inhibitor III | p38 MAP kinase | 0.90 μM | targetmol.com |

| Adezmapimod (SB203580) | p38 MAPK | 0.3-0.5 μM | selleckchem.com |

| SB202190 | p38α/β | 50 nM/100 nM | selleckchem.com |

| Doramapimod (BIRB 796) | p38α | 38 nM | selleckchem.com |

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation and pain. nih.govnih.gov COX-1 is typically expressed constitutively in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. gpnotebook.com

While the this compound scaffold is prominent in various areas of medicinal chemistry, detailed research findings specifically documenting its direct modulatory activity on COX-1 and COX-2 enzymes are not extensively reported in the available scientific literature.

The modulation of pro-inflammatory cytokines is a key strategy in managing inflammatory diseases. nih.gov Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are major pro-inflammatory cytokines responsible for activating immune responses and inducing the production of acute-phase proteins. frontiersin.org The synthesis and release of these cytokines are heavily influenced by the p38 MAPK signaling pathway. targetmol.com

Given that this compound derivatives have been shown to be potent inhibitors of p38 MAPK, they can consequently modulate the production of these downstream cytokines. nih.gov Inhibition of p38 MAPK has been shown to potently block the release of TNF-α and another cytokine, IL-1β, from human peripheral blood mononuclear cells. targetmol.com This indirect regulation of cytokine production underscores the anti-inflammatory potential of this compound-based compounds.

Anticancer and Antiproliferative Activities

The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including this compound, for their ability to inhibit key pathways in cancer cell growth and proliferation.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell signaling pathways that control cell proliferation, survival, and metastasis. rsc.org Overexpression or mutation of EGFR is common in many types of cancer, making it a prime target for anticancer therapies. rsc.orgnih.gov Small molecule tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib, are a major class of EGFR inhibitors. mdpi.com

While the this compound structure has been listed among compounds in patent literature related to EGFR antagonists, specific and detailed research studies quantifying the direct inhibitory activity of this compound itself against EGFR are not widely available. epo.org Therefore, its precise role and potency as a direct EGFR inhibitor remain an area for further investigation.

Antiviral Properties (e.g., Respiratory Syncytial Virus (RSV) Replication Inhibition)

Respiratory Syncytial Virus (RSV) is a common respiratory pathogen that can cause severe lower respiratory tract infections, particularly in infants and the elderly. nih.gov There is a significant need for effective antiviral therapies to combat RSV infections. nih.gov

Research has indicated that an inhibitor containing the this compound moiety can suppress the replication of RSV. researchgate.net More specifically, a study on a series of pyrrolo[2,3-b]pyridines identified a compound, 5-(this compound)-3-alkynyl-pyrrolo[2,3-b]pyridine, which demonstrated anti-RSV activity. researchgate.net This suggests that the this compound group is a valuable component in the design of novel antiviral agents against RSV. The mechanism of action for many RSV inhibitors involves targeting key viral processes such as fusion with the host cell or replication of the viral genome. mdpi.com

| Compound Class | Reported Activity |

|---|---|

| 5-(this compound)-3-alkynyl-pyrrolo[2,3-b]pyridines | Anti-RSV activity |

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play essential roles in the regulation of metabolism, inflammation, and cellular differentiation. smw.ch They are considered important drug targets for metabolic disorders such as dyslipidemia and type 2 diabetes. openmedicinalchemistryjournal.com

PPARα Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism, particularly fatty acid oxidation. xiahepublishing.com Agonists of PPARα, such as fibrate drugs, are used clinically to lower triglyceride levels and raise high-density lipoprotein (HDL) cholesterol. smw.ch The activation of PPARα can influence the expression of a multitude of genes involved in lipid and glucose homeostasis. frontiersin.org

While the this compound scaffold is a versatile structure in medicinal chemistry, there is currently a lack of specific scientific literature directly linking it to PPARα agonistic activity. The discovery and development of new PPARα agonists with improved efficacy and safety profiles remain an active area of pharmaceutical research. xiahepublishing.com

Dual PPARα/PPARγ Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. smw.chnih.gov The three main subtypes, PPARα, PPARγ, and PPARβ/δ, are activated by specific ligands and control the expression of a wide array of genes. smw.ch PPARα is primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, and its activation leads to a decrease in triglyceride levels. smw.ch Fibrate drugs are a class of synthetic ligands that activate PPARα. mdpi.com In contrast, PPARγ is highly expressed in adipose tissue and is a key regulator of adipocyte differentiation and insulin (B600854) sensitivity. smw.ch The thiazolidinedione (TZD) class of drugs, used in the treatment of type 2 diabetes, are potent PPARγ agonists. mdpi.com

The development of dual agonists that can simultaneously activate both PPARα and PPARγ is a compelling therapeutic strategy for metabolic disorders like type 2 diabetes with associated dyslipidemia. mdpi.com Such compounds could theoretically combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation. mdpi.com While numerous compounds have been developed and investigated as dual PPARα/PPARγ agonists, there is currently no direct scientific literature identifying this compound itself as a dual PPARα/PPARγ agonist. The research on dual agonists has explored various chemical scaffolds, but a specific role for the this compound structure in this context has not been established in the reviewed literature.

Enzyme Inhibition in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are often characterized by a decline in cognitive function linked to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). nih.govheraldopenaccess.us A primary therapeutic approach to manage the symptoms of AD is to increase the levels of ACh in the brain by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govheraldopenaccess.us While AChE is the principal enzyme for ACh hydrolysis in a healthy brain, BChE also plays a role, particularly as AD progresses. nih.gov Consequently, inhibitors that can target either or both of these enzymes are of significant interest in medicinal chemistry. nih.govontosight.ai

Antiparasitic Activity (e.g., Leishmania donovani)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with Leishmania donovani being the causative agent of the most severe form, visceral leishmaniasis. nih.govnih.gov The current treatments for leishmaniasis are limited by issues of toxicity and growing parasite resistance, necessitating the discovery of new and effective antileishmanial agents. nih.gov

The this compound scaffold has emerged in the context of antiparasitic drug discovery. A patent application has mentioned this compound in the development of inhibitors of indoleamine 2,3-dioxygenase (IDO) for the potential treatment of infections, including those caused by Leishmania major. epo.org More concretely, a derivative of this compound, NCATS-SM3710, was identified as a potent multistage antimalarial agent. acs.org This compound, which incorporates an this compound moiety, demonstrated low nanomolar activity against Plasmodium falciparum blood-stage parasites and was also effective against mature gametocytes, the form of the parasite responsible for transmission. acs.org While this activity is against a different parasite, it highlights the potential of the this compound structure as a scaffold for developing agents against various parasitic diseases. Direct studies on the efficacy of this compound or its derivatives specifically against Leishmania donovani have not been found in the reviewed literature, but the existing findings suggest this could be a fruitful area for future investigation.

Antiradical and Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov Antioxidants are molecules that can counteract this damage by scavenging free radicals. nih.gov The antioxidant capacity of a compound is often linked to its ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. nih.gov

Research into the antioxidant properties of various chemical structures is extensive. For example, compounds with phenolic hydroxyl groups or conjugated NH groups are known to be effective radical scavengers. nih.gov While specific studies focusing solely on the antiradical and antioxidant activity of this compound are limited, related research provides some insights. A study on novel ebselen (B1671040) analogues, which are selenium-containing compounds known for their antioxidant properties, investigated derivatives that also contained an this compound-like structure. nih.gov In this study, the antiradical activity was primarily attributed to the selenium atom. However, one of the most active compounds, 4j, which contains a cyclopropyl (B3062369) group, exhibited a good balance between anti-human neutrophil elastase and antiradical activities, with an IC₅₀ value of 0.7 μM for the latter. nih.gov This suggests that the presence of the cyclopropyl group within this particular molecular framework is compatible with significant antiradical effects.

Table 1: Antiradical Activity of N-Cyclopropyl-containing Ebselen Analogue

| Compound | Structure | Antiradical Activity (IC₅₀ in μM) |

|---|---|---|

| 4j | 2-(4-(N-cyclopropylcarbamoyl)benzoyl)benzo[d] acs.orgontosight.aiselenazol-3(2H)-one | 0.7 |

Data sourced from a study on ebselen analogues. nih.gov

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease stored in the granules of neutrophils. nih.gov While it plays a crucial role in the immune response against bacteria, its dysregulated activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). nih.govfrontiersin.org Therefore, the development of HNE inhibitors is a significant therapeutic goal. frontiersin.org

The this compound scaffold has been incorporated into molecules designed as HNE inhibitors. In a study focused on creating dual-function molecules with both HNE inhibitory and antiradical properties, researchers synthesized a series of ebselen analogues. nih.gov Several of these compounds featured an N-substituted benzamide (B126) moiety. The study found that the N-CO group was crucial for targeting the serine residue (Ser195) in the active site of HNE. nih.gov

Notably, the nature of the alkyl group attached to the amide nitrogen influenced the inhibitory potency. The compound featuring a cyclopropyl group (compound 4j) was found to be a potent inhibitor of HNE. nih.gov

Table 2: Human Neutrophil Elastase (HNE) Inhibitory Activity of an N-Cyclopropyl-containing Analogue

| Compound | Structure | HNE Inhibitory Activity (IC₅₀ in μM) |

|---|---|---|

| 4j | 2-(4-(N-cyclopropylcarbamoyl)benzoyl)benzo[d] acs.orgontosight.aiselenazol-3(2H)-one | 1.4 |

Data sourced from a study on ebselen analogues. nih.gov

These findings indicate that the this compound moiety can be a valuable component in the design of effective HNE inhibitors.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. This involves identifying their molecular targets, characterizing their binding interactions, and elucidating their downstream cellular effects.

Molecular Target Identification and Validation

Research has identified several molecular targets for various this compound derivatives, implicating them in a range of therapeutic areas.

Cytochrome b: A series of this compound analogs have been identified as potent antimalarial agents that target the mitochondrial protein cytochrome b in Plasmodium falciparum. nih.gov

p38 Mitogen-Activated Protein (MAP) Kinase: this compound-benzophenone hybrids have been developed as selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. acs.orgbwise.kr These compounds have shown the ability to inhibit the release of pro-inflammatory cytokines. acs.org

PDE6δ: Certain this compound derivatives have been investigated for their ability to stabilize the KRas4B-PDE6δ complex, which affects Ras signaling in pancreatic cancer. nih.gov

ATAD2: A novel theophylline (B1681296) derivative incorporating a 3-amino-N-cyclopropylbenzamide moiety was identified as a potent inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2), a protein implicated in cancer. nih.gov

The validation of these targets often involves a combination of biochemical assays, cellular studies, and sometimes animal models to confirm that the interaction of the compound with the target leads to the desired biological effect.

Binding Affinity and Mode of Interaction with Biological Receptors/Enzymes

The interaction of this compound derivatives with their biological targets has been studied at the molecular level for some compounds.

For p38 MAP kinase inhibitors, the benzophenone moiety of the this compound hybrid is proposed to form two hydrogen bonds with the NH groups of Gly110 and Met109 in the hinge region of the enzyme. acs.orgbwise.kr This interaction is achieved by inducing a "glycine flip," a conformational change in the protein backbone. acs.org

In the case of compounds targeting the KRas4B-PDE6δ complex, molecular docking studies have been used to predict the binding mode. For example, a derivative designated as C22, which is an this compound, was predicted to form hydrogen bonds with LEU 105 and GLU 107 of PDE6δ. nih.gov

Table 2: Predicted Binding Interactions of this compound Derivative C22 with PDE6δ. nih.gov

| Compound | Molecular Formula | Docking Score (kcal/mol) | Predicted Hydrogen Bonds with PDE6δ |

| C22 | C20H22ClN3O2 | -13.8 | LEU 105, GLU 107 |

The binding affinity of these compounds is a critical parameter that is often determined experimentally using techniques such as Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR). The half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) are common measures of binding affinity.

Downstream Cellular Pathway Analysis (e.g., Cytokine Release, Cell Cycle, Apoptosis)

The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to the observed biological response.

Cytokine Release: this compound-based p38 MAP kinase inhibitors have been shown to potently inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from human peripheral blood mononuclear cells. acs.org Cytokine release is a key process in inflammation, and its modulation is a target for anti-inflammatory therapies. wikipedia.orgmedintensiva.org

Cell Cycle: The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govnih.gov Some this compound derivatives have been shown to influence the cell cycle. For example, in response to certain stresses, cells can exit the proliferative cell cycle and enter a state of arrest. biorxiv.orgbiorxiv.org The specific mechanisms by which these compounds affect the cell cycle are an area of ongoing research.

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov Several this compound derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds D14 and C22, which target the KRas4B-PDE6δ complex, were found to promote cell death primarily through apoptosis in pancreatic cancer cells. nih.gov This was associated with an increase in the phosphorylation of p53 and the release of pro-apoptotic factors like Smac/Diablo and cytochrome-c. nih.gov Similarly, a theophylline derivative containing an this compound moiety induced apoptosis in BT-549 breast cancer cells in a dose-dependent manner, as evidenced by the increased expression of Bax and cleavage of caspases-3, -9, and PARP. nih.gov

Table 3: Apoptotic Effects of this compound Derivatives in Cancer Cells

| Compound | Cell Line | Key Apoptotic Events | Reference |

| D14 | MIA PaCa-2 (Pancreatic) | Increased apoptosis, phosphorylation of p53, release of Smac/Diablo and cytochrome-c | nih.gov |

| C22 | MIA PaCa-2 (Pancreatic) | Increased apoptosis, phosphorylation of p53, release of Smac/Diablo and cytochrome-c | nih.gov |

| 19f (Theophylline derivative) | BT-549 (Breast) | Increased early and late apoptosis, increased Bax expression, cleavage of caspase-3, -9, and PARP | nih.gov |

Furthermore, some of these compounds have been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the AKT and ERK pathways. nih.gov For example, compounds D14 and C22 significantly reduced both AKT and ERK phosphorylation in MIA PaCa-2 cells. nih.gov

Computational and Theoretical Approaches in Drug Design

In the realm of modern drug discovery, computational and theoretical methods are indispensable tools for the rational design and development of new therapeutic agents. These approaches allow for the prediction of molecular interactions, biological activities, and pharmacokinetic properties, thus saving time and resources. For this compound and its derivatives, these in silico techniques have been instrumental in elucidating their potential as drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.my This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as an this compound derivative, and its protein target. ukm.my

A study on cyclopropyl amine derivatives as potential inhibitors of the human epidermal growth factor receptor 2 (HER2), a key protein in breast cancer, utilized molecular docking to evaluate their binding affinities. wisdomlib.org Among the various derivatives, N-cyclopropyl-4-methoxybenzamide demonstrated a significant binding energy of -5.86 kcal/mol. wisdomlib.org Other derivatives, such as 3,4-dichloro-N-cyclopropylbenzamide and 2-chloro-N-cyclopropylbenzamide, also showed promising binding energies of -5.50 kcal/mol and -5.29 kcal/mol, respectively. wisdomlib.org These findings suggest a strong potential for these this compound compounds to act as effective HER2 inhibitors. wisdomlib.org

In another study, molecular docking was employed to understand the interaction of this compound-benzophenone hybrids with p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory responses. nih.gov The docking studies were fundamental in elucidating the binding mode of these hybrids within the active site of the enzyme. nih.gov Similarly, docking simulations for 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase (AChE) revealed that the most active compound could interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

The process of molecular docking involves preparing the 3D structures of both the protein target and the ligand. The protein structure is often obtained from the Protein Data Bank (PDB) and prepared by removing water molecules and adding polar hydrogens. ukm.my The ligand is then placed into the binding site of the protein, and various scoring functions are used to estimate the binding affinity, typically expressed in kcal/mol. ukm.my

| Compound | Target | Binding Energy (kcal/mol) |

|---|---|---|

| N-cyclopropyl-4-methoxybenzamide | HER2 | -5.86 wisdomlib.org |

| 3,4-dichloro-N-cyclopropylbenzamide | HER2 | -5.50 wisdomlib.org |

| 2-chloro-N-cyclopropylbenzamide | HER2 | -5.29 wisdomlib.org |

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. nih.govmdpi.com

While specific MD simulation studies focusing exclusively on this compound were not detailed in the provided results, the general methodology is highly applicable. For instance, MD simulations are used to assess the stability of a docked complex. nih.govrsc.org A simulation run, often for nanoseconds, can show whether the ligand remains stably bound in the active site or dissociates. nih.govrsc.org The root-mean-square deviation (RMSD) of the complex is a key metric, with stable complexes typically showing an RMSD of less than 3 Å. rsc.org

The process involves placing the ligand-protein complex in a simulated environment, often a box of water molecules, and applying a force field to calculate the forces between atoms and their subsequent movements. nih.govbonvinlab.org These simulations can provide valuable insights into the structural basis of a ligand's pharmacological activity and the importance of the surrounding environment, such as a lipid membrane, on its function. mdpi.comwikipedia.org

The prediction of biological activity through computational means is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries. bmc-rm.orgnih.gov Tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. bmc-rm.orgresearchgate.net The program compares the structure of a new compound to a vast database of known biologically active substances to predict its likely pharmacological effects, mechanisms of action, and potential toxicity. bmc-rm.orgresearchgate.net The output is often given as a probability of being active (Pa) and inactive (Pi). nih.gov

For this compound and its derivatives, such in silico tools can be used to generate hypotheses about their potential therapeutic applications. bmc-rm.org By analyzing the structural features of the this compound scaffold, these programs can predict its likelihood of interacting with various biological targets, such as enzymes, receptors, and ion channels. nih.gov This allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving considerable time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

Although no specific QSAR models for this compound derivatives were found in the provided search results, the methodology is highly relevant. A QSAR study would involve a series of this compound analogs with known biological activities (e.g., IC50 values). nih.gov Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. researchgate.net Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

The resulting QSAR model can be used to guide the design of more potent analogs by suggesting modifications to the this compound scaffold that are predicted to enhance biological activity. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

Following computational predictions, the pharmacological properties of this compound derivatives are assessed through experimental assays. These in vitro and in vivo evaluations are essential to confirm the predicted activity and determine the compound's potential for further development.

Cell-based assays are a fundamental tool in pharmacology to determine the efficacy and cytotoxicity of a compound. nih.gov Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the half-maximal cytotoxic concentration (CC50).

The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. researchgate.net The EC50 value is the concentration that produces 50% of the maximum possible effect. wikipedia.orgcreative-diagnostics.com The CC50 is the concentration that causes the death of 50% of cells in a culture. researchgate.netnih.gov A high therapeutic or selectivity index (SI), calculated as the ratio of CC50 to IC50 or EC50, is desirable, as it indicates that the compound is effective at concentrations that are not toxic to host cells. researchgate.net

Several studies have reported the biological activities of this compound derivatives:

Antimalarial Activity: In a study exploring cyclopropyl carboxamides as antimalarial agents, several this compound derivatives showed potent activity against Plasmodium falciparum. For example, one derivative exhibited an EC50 of 0.14 µM with no cytotoxicity observed towards human HepG2 cells at concentrations up to 40 µM. deakin.edu.aunih.gov The removal of the N-cyclopropyl group resulted in a significant loss of activity, highlighting its importance for the antimalarial effect. deakin.edu.au

Anti-inflammatory Activity: An this compound-benzophenone hybrid was identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK) with an IC50 value of 0.027 μM. nih.gov This compound also demonstrated anti-inflammatory effects in a human cell line. nih.gov

Antiviral Activity: A series of 3-alkynyl-5-aryl-7-aza-indoles, including an this compound analog, were evaluated for their antiviral activity against Respiratory Syncytial Virus (RSV). The this compound derivative showed an EC50 value between 0.1 and 2.7 µM, with a CC50 of over 50 µM in HEp-2 cells, indicating good selectivity. researchgate.netfrontiersin.orgnih.gov

Anticancer Activity: A theophylline derivative incorporating an this compound moiety was identified as a potent inhibitor of ATAD2, a protein implicated in cancer, with an IC50 value of 0.27 µM. This compound also inhibited the proliferation of BT-549 breast cancer cells with an IC50 of 5.43 µM.

| Compound Derivative Type | Target/Activity | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|---|

| Cyclopropyl carboxamide | Antimalarial | P. falciparum 3D7 | 0.14 deakin.edu.aunih.gov | >40 deakin.edu.aunih.gov | |

| This compound-benzophenone hybrid | p38α MAPK inhibitor | - | 0.027 nih.gov | ||

| 3-alkynyl-5-aryl-7-aza-indole (this compound analog) | Anti-RSV | HEp-2 | 0.1 - 2.7 researchgate.netfrontiersin.org | >50 nih.gov | |

| Theophylline derivative (with this compound) | ATAD2 inhibitor | - | 0.27 | ||

| Theophylline derivative (with this compound) | Antiproliferative | BT-549 | 5.43 |

Biochemical Enzyme Assays

This compound and its derivatives have been the subject of numerous biochemical enzyme assays to determine their potential as modulators of enzyme activity. These in vitro studies are crucial for elucidating the mechanism of action and identifying specific molecular targets.

One area of significant interest is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to tighter DNA coiling and transcriptional repression. wikipedia.org The aberrant activity of HDACs is implicated in the progression of various cancers, making them an attractive target for therapeutic intervention. nih.govdrugs.com this compound-containing compounds have been investigated as HDAC inhibitors. molaid.com For instance, certain hydroxamate derivatives incorporating the this compound moiety have demonstrated inhibitory activity against these enzymes. nih.gov The general mechanism of these inhibitors involves the chelation of the zinc ion within the active site of the HDAC enzyme, thereby blocking its deacetylase function. medchemexpress.com This inhibition leads to the accumulation of acetylated histones and non-histone proteins, which in turn affects gene transcription and can induce cell cycle arrest and apoptosis in cancer cells. wikipedia.orgnih.gov

Another important class of enzymes targeted by this compound derivatives is the sirtuins, which are NAD+-dependent protein deacetylases. nih.govmdpi.com Sirtuins are involved in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. nih.govmdpi.com this compound derivatives have been explored for their ability to inhibit sirtuin activity. epfl.chnih.gov For example, specific analogs have shown inhibitory effects on SIRT1 and SIRT2. nih.gov The mechanism of inhibition can vary but often involves competition with the NAD+ cofactor or the acetylated substrate. mdpi.com

Furthermore, hybrid molecules containing the this compound scaffold have been synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov The p38 MAPK pathway is a key signaling cascade involved in the inflammatory response. A study on this compound-benzophenone hybrids identified a compound that exhibited potent inhibitory activity against p38α MAPK with an IC50 value of 0.027 μM. nih.gov This suggests that the this compound structure can serve as a valuable pharmacophore for developing selective kinase inhibitors.

Animal Models for Disease Modulation (e.g., Carrageenan-Induced Foot Pad Edema (CPE) Assay)

The anti-inflammatory potential of compounds containing the this compound moiety has been evaluated in various animal models of inflammation. nih.govmdpi.com A widely used and well-established model for screening anti-inflammatory drugs is the carrageenan-induced foot pad edema assay in rodents. nih.govexplorationpub.comcore.ac.uk This model mimics the acute inflammatory response characterized by edema, hyperalgesia, and erythema. asianjpr.comresearchgate.net

The inflammatory response induced by carrageenan is biphasic. nih.gov The early phase (within the first few hours) is associated with the release of mediators like histamine, serotonin, and bradykinin. The later phase (developing after several hours) involves the production of prostaglandins and the infiltration of polymorphonuclear leukocytes. nih.govnih.gov

Derivatives of this compound have demonstrated efficacy in reducing inflammation in this model. For instance, studies on N-substituted benzamides have shown a dose-dependent inhibition of inflammation. nih.gov The mechanism underlying this anti-inflammatory effect is often attributed to the inhibition of key inflammatory mediators. For example, some benzamides have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov This inhibition can occur at the level of gene transcription through the suppression of transcription factors like NF-κB. nih.gov

In a typical carrageenan-induced paw edema study, the test compound is administered to animals prior to the injection of carrageenan into the paw. explorationpub.comcore.ac.uk The volume or thickness of the paw is then measured at various time points to quantify the extent of edema. researchgate.net The reduction in paw swelling in the treated group compared to the control group indicates the anti-inflammatory activity of the compound. tbzmed.ac.ir While specific data for the parent this compound is not extensively detailed in the provided context, the positive results observed with its derivatives underscore the potential of this chemical scaffold in the development of new anti-inflammatory agents. nih.gov

N Cyclopropylbenzamide in Polymer and Materials Science

Synthesis of Aromatic Poly(amides) Incorporating N-Cyclopropylbenzamide Moieties

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. However, their rigid structures often lead to poor solubility, making processing difficult. Introducing this compound as a pendant group is an effective strategy to mitigate this issue. researchgate.net

The key to incorporating the this compound unit is the synthesis of a suitable functionalized monomer. The primary monomer used for this purpose is 3,5-diamino-N-cyclopropylbenzamide.

The synthesis of this diamine monomer begins with 3,5-dinitrobenzoyl chloride. In the first step, the acid chloride is reacted with cyclopropylamine (B47189) to form the corresponding amide, N-cyclopropyl-3,5-dinitrobenzamide. This reaction establishes the cyclopropylamide side group. In the subsequent step, the two nitro groups on the aromatic ring are reduced to amino groups. This reduction is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.net The resulting 3,5-diamino-N-cyclopropylbenzamide serves as a diamine monomer, ready for polymerization, carrying the pendant this compound group. researchgate.net

Aromatic polyamides featuring the this compound moiety are synthesized via a low-temperature solution polycondensation reaction. researchgate.net This method is common for producing high-molecular-weight aromatic polyamides.

In a typical procedure, the 3,5-diamino-N-cyclopropylbenzamide monomer is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). The solution is cooled in an ice bath to manage the exothermic nature of the reaction. An equimolar amount of an aromatic dicarboxylic acid dichloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is then added to the stirred solution. researchgate.netmdpi.com The polymerization proceeds at a low temperature for several minutes and is then allowed to continue at room temperature for several hours. The resulting viscous polymer solution is then poured into a non-solvent like water, causing the polyamide to precipitate. The solid polymer is then filtered, washed thoroughly, and dried. researchgate.net This process yields high-molecular-weight aromatic polyamides with the this compound group as a recurring pendant substituent. researchgate.net

Development of Aromatic Polyimides with this compound Fragments

The application of the this compound structure extends to aromatic polyimides, another class of premier heat-resistant polymers. As with polyamides, the goal is to improve processability by disrupting chain packing while maintaining thermal performance. researchgate.net

The this compound unit is integrated into the polyimide structure as a pendant group attached to the polymer backbone. This is achieved by using 3,5-diamino-N-cyclopropylbenzamide as the diamine monomer in a polycondensation reaction with various aromatic tetracarboxylic dianhydrides. researchgate.net

The synthesis is a two-step process. First, the diamine and a dianhydride (such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) are reacted in a polar aprotic solvent at room temperature to form a poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the stable imide rings. The resulting polymer is an aromatic polyimide where the this compound group is a bulky side group, not part of the main chain. researchgate.net This pendant architecture is crucial for modifying the polymer's properties. researchgate.netmdpi.com

Structure-Property Relationships in this compound-Based Polymers

The introduction of the this compound pendant group creates a distinct relationship between the polymer's chemical structure and its physical properties. researchgate.netresearchgate.net The bulky, non-coplanar side group disrupts the close packing of the rigid polymer chains, which reduces intermolecular forces. This structural change generally leads to increased solubility in organic solvents and a lower tendency to crystallize, rendering the polymers more amorphous. researchgate.netnycu.edu.tw

Despite the disruption of chain packing, polymers incorporating this compound maintain high thermal stability, a key requirement for high-performance materials. uomustansiriyah.edu.iq

For aromatic polyamides , the presence of the pendant cyclopropylamide group results in high glass transition temperatures (Tg), typically recorded between 215 °C and 250 °C. The thermal decomposition temperature, defined as the point of 10% weight loss (TDT10%), is also robust, falling in the range of 300 °C to 371 °C. researchgate.net These values, while slightly lower than those for unmodified, highly crystalline aramids, demonstrate excellent thermal resistance and represent a successful balance between processability and stability. researchgate.net

| Property | Value Range |

| Glass Transition Temperature (Tg) | 215 - 250 °C |

| 10% Weight Loss Temperature (TDT10%) | 300 - 371 °C |

| Data for aromatic polyamides with pendant this compound groups. researchgate.net |

For aromatic polyimides , which are generally more thermally stable than polyamides, the trend continues. Polyimides with the this compound pendant group exhibit even higher thermal performance. Glass transition temperatures are significantly elevated, ranging from 265 °C to 315 °C. The thermal decomposition temperatures (TDT10%) are also very high, typically between 425 °C and 480 °C. researchgate.net These findings confirm that the integration of this specific pendant group is a viable strategy for producing soluble, high-performance polyimides with manageable processing windows and excellent thermal stability. researchgate.net

| Property | Value Range |

| Glass Transition Temperature (Tg) | 265 - 315 °C |

| 10% Weight Loss Temperature (TDT10%) | 425 - 480 °C |

| Data for aromatic polyimides with pendant this compound groups. researchgate.net |

The high char yields observed for both polymer types at elevated temperatures in an inert atmosphere are indicative of a degradation pathway that forms a stable, carbonaceous residue, a characteristic feature of aromatic polymers.

Solubility Characteristics in Organic Solvents

The solubility of polymers is a critical factor for their processing and application. Research has shown that incorporating this compound moieties into polymer backbones can significantly enhance their solubility in a range of organic solvents.

A study on aromatic polyamides containing a 3,5-diamino-N-cyclopropylbenzamide monomer revealed that these polymers exhibited excellent solubility in various aprotic polar organic solvents. researchgate.net This improved solubility is attributed to the bulky pendant polar group of the this compound, which disrupts the packing of polymer chains and reduces intermolecular interactions, thus allowing solvent molecules to penetrate more easily. researchgate.net

Similarly, aromatic polyimides with a pendant this compound group have demonstrated good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), either at room temperature or upon heating. researchgate.net The presence of the cyclopropylamide fragment as a pendant group contributes to a favorable balance between structural rigidity and solubility. researchgate.net

In another instance, polyamides synthesized with different functional groups, including those derived from this compound, showed good solubility in aprotic and polar organic solvents. researchgate.net This consistent finding across different polymer types underscores the significant role of the this compound structure in enhancing polymer solubility.

Table 1: Solubility of this compound-Containing Polymers in Organic Solvents

| Polymer Type | Solvents | Reference |

| Aromatic Polyamides | Aprotic polar organic solvents | researchgate.net |

| Aromatic Polyimides | N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP) | researchgate.net |

| Functionalized Polyamides | Aprotic and polar organic solvents | researchgate.net |

Surface Properties (e.g., Hydrophilicity, Hydrophobicity, Contact Angles)

The surface properties of polymers, such as hydrophilicity and hydrophobicity, are crucial for applications ranging from biomedical devices to membranes. The incorporation of this compound can influence these properties.

In a study of aromatic polyamides based on 3,5-diamino-N-cyclopropylbenzamide, contact angle measurements were used to determine the hydrophilicity of the polymer films. researchgate.net The results indicated that these polyamides exhibited hydrophilic surfaces, as evidenced by their relatively low contact angles. researchgate.net This hydrophilicity can be attributed to the presence of polar amide groups in the polymer backbone. researchgate.net

Table 2: Contact Angle Data for this compound-Containing Polymers

| Polymer Type | Contact Angle Range | Surface Character | Reference |

| Aromatic Polyamides | Low (specific values not provided) | Hydrophilic | researchgate.netresearchgate.net |

| Aromatic Polyimides | 81.9° - 91.9° | Hydrophobic | researchgate.net |

Mechanical Properties of Polymer Films

The mechanical integrity of polymer films is paramount for their structural applications. The inclusion of this compound can impact the mechanical performance of these materials.

Research on adamantane-based polyimides has shown that these films, which can be conceptually related to structures containing bulky side groups like this compound, form tough and transparent films. acs.org These films exhibit high tensile strengths, ranging from 88.2 to 113.5 MPa, and initial moduli of 2.0 to 2.2 GPa. acs.org The rigid and bulky nature of such groups can enhance the strength and stiffness of the polymer.

The tensile strength of polymers is influenced by factors such as molecular weight and crystallinity. specialchem.com Higher molecular weight and increased crystallinity generally lead to greater tensile strength due to enhanced intermolecular forces and chain entanglement. specialchem.com While specific data for this compound-containing polymers is limited, the principles of polymer science suggest that the rigid benzamide (B126) unit would contribute positively to the material's strength.

Structural Characterization (e.g., Amorphous vs. Crystalline Structure via Wide-Angle X-ray Diffraction (WAXD))

The arrangement of polymer chains, whether amorphous or crystalline, significantly affects their physical and mechanical properties. Wide-Angle X-ray Diffraction (WAXD) is a key technique for elucidating this structure.

Studies on aromatic polyimides containing the this compound fragment have indicated that these polymers possess an amorphous structure. researchgate.net The bulky pendant cyclopropylamide group disrupts the regular packing of the polymer chains, preventing the formation of a highly ordered crystalline lattice. researchgate.net This amorphous nature is often associated with good solubility and the ability to form transparent films.

This finding is consistent with other research on polyimides with bulky side groups, where the introduction of such moieties leads to an amorphous structure. researchgate.net The lack of crystallinity can be advantageous for processability, although it may influence properties like tensile strength and thermal resistance. specialchem.com

Optical Properties (e.g., UV/Vis Absorption, Fluorescence)

The optical properties of polymers are important for applications in electronics, sensors, and coatings. The this compound group can influence the absorption and emission of light by these materials.

Polymers containing dinaphthosulfone units, which share some structural similarities with the aromatic components of this compound, have been shown to exhibit strong UV-vis absorption in both solution and film form. researchgate.net This absorption is attributed to the electronic transitions within the aromatic and conjugated systems of the polymer.

N Cyclopropylbenzamide in Catalysis and Ligand Design

Utilization of Cyclopropyl (B3062369) Moieties in Catalytic Systems

The high ring strain energy of cyclopropanes, approximately 29.0 kcal per mole, makes them susceptible to C-C bond activation through oxidative addition to transition metals. chemrxiv.org This reactivity has been harnessed in various catalytic transformations.

A significant advancement in the functionalization of cyclopropanes is the development of iridium-catalyzed sigma-bond (σ-bond) hydroboration. Current time information in Bangalore, IN.researchgate.netscripps.edu This reaction contrasts with the classical hydroboration of alkenes, which proceeds via the π-bond. scripps.eduepfl.ch In this transformation, the relatively weak σ-bond of the cyclopropane (B1198618) ring is cleaved, leading to the formation of β-methyl alkylboronates. Current time information in Bangalore, IN.researchgate.net

The reaction typically employs an iridium catalyst, such as [Ir(OMe)(cod)]₂, in the presence of a specific ligand and a boron source like pinacolborane (H-Bpin). scripps.edumdpi.com Researchers discovered that the choice of ligand is critical for achieving selective C-C bond activation over the competing C-H bond activation. mdpi.com Specifically, the use of 2-[4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline (t-BuQuinox) as a ligand was found to be essential for favoring the desired σ-bond hydroboration. scripps.edumdpi.com The reaction with N-cyclopropylpivalamide as a model substrate selectively cleaved the Cβ–Cγ bond. scripps.edu The resulting branched alkylboronates are valuable synthetic intermediates that can be further derivatized through oxidation or cross-coupling reactions. Current time information in Bangalore, IN.researchgate.net

Table 1: Iridium-Catalyzed σ-Bond Hydroboration of a Model Cyclopropane

| Entry | Catalyst | Ligand | Product Yield | Notes | Reference |

|---|---|---|---|---|---|

| 1 | [Ir(OMe)(cod)]₂ | t-BuQuinox (L1) | 62% | Selective hydroboration at the Cβ–Cγ bond. | scripps.edu |

| 2 | [Ir(OMe)(cod)]₂ | Pyridyl-oxazoline (L2) | 0% | Ligand change resulted in no reaction. | scripps.edu |

| 3 | [Ir(OMe)(cod)]₂ | Isoquinolin-1-yl-oxazoline (L3) | 0% | Ligand change resulted in no reaction. | scripps.edu |

| 4 | [Ir(OMe)(cod)]₂ | Triphenylphosphine-oxazoline (L4) | 0% | Ineffective ligand. | scripps.edu |

| 5 | [Ir(OMe)(cod)]₂ | Bis-oxazoline (L5) | 0% | Ineffective ligand. | scripps.edu |

Cyclopropyl-containing substrates are versatile building blocks in transition metal catalysis due to the inherent strain of the three-membered ring. chemrxiv.orgnih.gov Transition metals can facilitate the cleavage of the cyclopropane C-C σ-bond, leading to the formation of a metallacyclobutane intermediate. chemrxiv.org This activation opens pathways for various cycloaddition reactions. beilstein-journals.org

Vinylcyclopropanes (VCPs) and methylenecyclopropanes (MCPs) are two major classes of substrates used in such transformations. beilstein-journals.org Depending on the reaction conditions and the catalytic system, VCPs can act as either three-carbon or five-carbon synthons in cycloadditions. beilstein-journals.org The regioselectivity of the C-C bond cleavage can often be controlled, with the less substituted bond being preferentially cleaved. beilstein-journals.org

Furthermore, alkyl cyclopropyl ketones have been successfully employed as substrates in catalytic formal [3+2] cycloadditions with alkenes and alkynes. researchgate.net These reactions, often catalyzed by systems like samarium(II) iodide (SmI₂), provide access to complex, sp³-rich cyclopentane (B165970) structures. researchgate.net The presence of directing groups, such as amides or imines on the cyclopropane ring, can also influence the outcome of the C-C bond cleavage. chemrxiv.orgepfl.ch The lone pair on the nitrogen of an amide group, for instance, is noted to facilitate the cleavage of C-C bonds in cyclopropanes. epfl.ch This diverse reactivity underscores the importance of cyclopropyl-containing compounds as key substrates in the synthesis of complex organic molecules. nih.govbeilstein-journals.org

Potential of N-Cyclopropylbenzamide as a Ligand or Ligand Component

While extensively studied as a substrate, the this compound scaffold also holds potential for the development of novel ligands for transition metal catalysis. The presence of nitrogen and oxygen donor atoms, combined with the unique steric and electronic influence of the cyclopropyl group, offers a platform for innovative ligand design.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, prized for forming strong bonds with metals and allowing for fine-tuning of steric and electronic properties. scripps.edunih.gov The synthesis of NHCs most frequently involves the deprotonation of a corresponding azolium salt precursor. scripps.edu These precursors are often synthesized from diamine starting materials. researchgate.net

There are no direct reports of this compound itself being integrated into an NHC ligand structure. However, its derivatives present a viable pathway. A key synthetic precursor for many ligands is a diamine. beilstein-journals.org Research has shown the successful synthesis of 3,5-diamino-N-cyclopropylbenzamide from 3,5-dinitrobenzoyl chloride. researchgate.net This diamino derivative is a suitable candidate for the synthesis of NHC precursors. For example, condensation of this diamine with glyoxal, followed by cyclization and reduction, is a standard route to form the imidazolium (B1220033) core of an NHC ligand. researchgate.net The resulting NHC would feature the this compound moiety as a pendant group, which could influence the catalytic activity through secondary interactions or by modifying the steric environment around the metal center. The development of bifunctional NHCs containing hydrogen-bond donor groups like amides is an active area of research, suggesting that an amide-containing scaffold like this compound is a promising structural unit. chemrxiv.org

The design of new ligands is crucial for the advancement of catalytic reactions. The this compound framework can be elaborated into more complex ligand structures. A notable example is the synthesis and characterization of aromatic polyamides derived from 3,5-diamino-N-cyclopropylbenzamide. researchgate.net

In this work, the novel monomer 3,5-diamino-N-cyclopropylbenzamide was synthesized and subsequently polymerized with various aromatic diacid dichlorides via a polycondensation reaction. researchgate.net This process yielded a series of new aromatic polyamides containing the this compound unit as a pendant group. researchgate.net These polymers exhibited high thermal stability and excellent solubility in a range of polar aprotic organic solvents. researchgate.net The presence of multiple amide and amine functionalities within the polymer backbone makes these materials potential candidates as macromolecular ligands for transition metals, where multiple binding sites could lead to cooperative effects in catalysis. The synthesis demonstrates that the this compound core can be readily incorporated into larger, functional architectures suitable for applications in materials science and potentially catalysis. researchgate.net

Table 2: Synthesis of 3,5-diamino-N-cyclopropylbenzamide and Derived Polyamides

| Step | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|

| Monomer Synthesis | 3,5-dinitrobenzoyl chloride, cyclopropylamine (B47189) | 3,5-dinitro-N-cyclopropylbenzamide | Intermediate product | researchgate.net |

| Monomer Synthesis | 3,5-dinitro-N-cyclopropylbenzamide, Pd/C, Hydrazine hydrate | 3,5-diamino-N-cyclopropylbenzamide | Novel diamine monomer, Yield: 92% | researchgate.net |

| Polymerization | 3,5-diamino-N-cyclopropylbenzamide, Various diacid dichlorides | Aromatic Polyamides (PAs) | High thermal stability (TDT10% 300-371 °C), Good solubility | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of N Cyclopropylbenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-cyclopropylbenzamide compounds, offering precise insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR)

Proton NMR provides detailed information about the hydrogen atoms within a molecule. For this compound derivatives, characteristic signals are observed for the aromatic protons, the cyclopropyl (B3062369) group, and the amide proton. For instance, in 4-bromo-N-cyclopropylbenzamide, the aromatic protons appear as multiplets in the downfield region of the spectrum. The cyclopropyl group's methine proton resonance is typically observed as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The chemical shifts of the cyclopropyl protons are generally found in the upfield region of the spectrum. The amide proton (N-H) usually presents as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 4-bromo-N-cyclopropylbenzamide | CDCl₃ | Aromatic protons: 7.64–7.48 (multiplet) |

| Cyclopropyl CH: 2.88 (tetrahedral splitting) | ||

| 3,5-diamino-N-cyclopropylbenzamide | Not Specified | Amide NH: 8.94 (singlet) researchgate.net |

| Aromatic CH: 9.01 (singlet), 9.12 (singlet) researchgate.net | ||

| Cyclopropyl CH: Not specified researchgate.net |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group in this compound derivatives typically resonates in the range of 165-190 ppm. oregonstate.edu Aromatic carbons show signals in the region of 125-170 ppm. oregonstate.edu The carbons of the cyclopropyl ring appear in the upfield region of the spectrum. For example, in 3,5-diamino-N-cyclopropylbenzamide, the cyclopropyl CH carbon is observed at 23.76 ppm. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 3,5-diamino-N-cyclopropylbenzamide | Not Specified | Carbonyl C: 163.46 researchgate.net |

| Aromatic C: 121.05, 127.73, 137.21, 148.47 researchgate.net | ||

| Cyclopropyl CH: 23.76 researchgate.net | ||

| Cyclopropyl CH₂: 5.97 researchgate.net |

This table is for illustrative purposes and specific chemical shifts can vary based on experimental conditions.

Other Nuclei NMR (e.g., ⁷⁷Se NMR for selenium-containing derivatives)

For derivatives of this compound containing other NMR-active nuclei, such as selenium-77, specialized NMR techniques can be employed. ⁷⁷Se NMR is a powerful tool for characterizing organoselenium compounds. huji.ac.il The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic environment of the selenium atom, spanning a very wide range. huji.ac.ilnih.gov This technique can provide valuable information about the bonding and structure of selenium-containing this compound analogues. nih.gov For instance, the ⁷⁷Se chemical shifts can help to identify different chemical species and provide insights into the protein environment of selenomethionine. nih.gov

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the FT-IR spectrum of this compound compounds, characteristic absorption bands are observed. A strong absorption band corresponding to the amide C=O stretching vibration is typically seen around 1650 cm⁻¹. vulcanchem.com The N-H bending vibration of the amide group usually appears around 1540 cm⁻¹. vulcanchem.com Other characteristic peaks include those for aromatic C-H stretching and C=C stretching. For substituted derivatives, additional peaks corresponding to other functional groups will be present, such as a C-Cl stretch around 750 cm⁻¹. vulcanchem.com